molecular formula C5H8N2 B1345669 1,4-Dimethylimidazole CAS No. 6338-45-0

1,4-Dimethylimidazole

Cat. No. B1345669
CAS RN: 6338-45-0
M. Wt: 96.13 g/mol
InChI Key: BLHTXORQJNCSII-UHFFFAOYSA-N
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Description

1,4-Dimethylimidazole is a compound with the molecular formula C5H8N2. It has a molecular weight of 96.1304 .


Synthesis Analysis

Imidazole synthesis involves various methods such as the Debus-Radiszewski synthesis, Wallach synthesis, dehydrogenation of imidazolines, synthesis from alpha halo-ketones, Marckwald synthesis, and synthesis from amino nitrile . Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles .


Molecular Structure Analysis

The molecular structure of 1,4-Dimethylimidazole is available as a 2D Mol file or as a computed 3D SD file . The crystal structure of a similar compound, 1,2-dimethylimidazole, is monoclinic, with a = 8.2492 (6) Å, b = 7.2496 (5) Å, c = 9.2882 (7) Å, β = 99.214 (2)°, V = 548.30 (7) Å .


Physical And Chemical Properties Analysis

1,4-Dimethylimidazole has a density of 1.0±0.1 g/cm3, a boiling point of 216.7±9.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C. Its enthalpy of vaporization is 43.5±3.0 kJ/mol, and it has a flash point of 84.8±18.7 °C .

Scientific Research Applications

Photorearrangement Studies

Research has explored the photorearrangement of 1,4-dimethylimidazole, contributing to a better understanding of photochemical processes. Beak and Messer (1969) reported the photointerconversion of 1,4-dimethylimidazole and 1,2-dimethylimidazole, highlighting the pathways for the positional interchange of these compounds (Beak & Messer, 1969).

Metal Complex Extraction

Lenarcik, Kurdziel, and Czopek (1986) investigated the stability constants and structure of 1,4-dimethylimidazole complexes with various metals. This study provides insights into the extraction and structural properties of these metal complexes, useful in fields like solvent extraction and ion exchange (Lenarcik et al., 1986).

Synthesis and Reactivity of Imidazole Derivatives

Hossain et al. (2018) discussed the synthesis and reactivity of imidazole derivatives, including 1,4-dimethylimidazole. Their work combined experimental and computational approaches to understand the specific spectroscopic and reactive properties of these compounds, which is significant for various chemical synthesis and pharmaceutical applications (Hossain et al., 2018).

Dioxygen-Binding Copper Complexes

Sanyal, Karlin, Strange, and Blackburn (1993) conducted studies on copper complexes with 1,4-dimethylimidazole, contributing to the understanding of dioxygen binding and activation in copper complexes. This research is pivotal in the context of bioinorganic chemistry and the design of metalloenzymes (Sanyal et al., 1993).

UV-Curable Epoxide Resins

Chiang and Hsieh (2008) investigated the effects of tertiary amines, including 1,4-dimethylimidazole, on UV-curable epoxide resins. This study is relevant for materials science, particularly in the development of advanced opto-electronic applications (Chiang & Hsieh, 2008).

Radical Chain Homolytic Substitution Reactions

Pan et al. (2013) explored the radical chain homolytic substitution reactions involving N-heterocyclic carbene boranes and disulfides, with 1,4-dimethylimidazole being a key component. This research provides insights into organic synthesis and reaction mechanisms, particularly in the development of new synthetic methodologies (Pan et al., 2013)

Safety And Hazards

1,4-Dimethylimidazole can cause severe skin burns and eye damage. It may also cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Imidazole compounds have a broad range of applications due to their chemical and biological properties. They are used in the development of new drugs and have shown various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name

1,4-dimethylimidazole
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InChI

InChI=1S/C5H8N2/c1-5-3-7(2)4-6-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHTXORQJNCSII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20212784
Record name 1,4-Dimethylimidazole
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Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,4-Dimethylimidazole

CAS RN

6338-45-0
Record name 1,4-Dimethylimidazole
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Record name 1,4-Dimethylimidazole
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Record name 1,4-Dimethylimidazole
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Record name 1,4-dimethyl-1H-imidazole
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Record name 1,4-DIMETHYLIMIDAZOLE
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Synthesis routes and methods

Procedure details

The same procedure as in Example 1 was performed except that 38 parts of methylamine (as a 40% aqueous solution) was used in lieu of ethylamine (as a 70% aqueous solution), and 87 parts of methyl glyoxal was used in lieu of glyoxal (as a 40% aqueous solution). After the dropwise addition, a mixture comprising 1,2,4-trimethylimidazole (a-3) and 1,4-dimethylimidazole (b-3) was obtained. The obtained mixture was analyzed with HPLC to find that the weight ratio of (a-3) to (b-3) was 80:20. The mixture was further purified by distillation under the temperature and pressure conditions of 110° C. and 1.0 kPA, and the weight ratio of (a-3) to (b-3) after the purification was 85:15 (M-11). The obtained mixture was treated in the same manner as in Example 1 to obtain a mixture comprising 1,2,3,4-tetramethylimidazolium tetrafluoroborate (hereinafter, referred to as “TeMI”) and 1,3,4-trimethylimidazolium tetrafluoroborate (hereinafter, referred to as “4TMI”). By the HPLC analysis, the weight ratio between them was found to be 85:15. 212 g of the obtained mixture comprising TeMI and 4TMI was dissolved in propylene carbonate homogeneously so as to adjust the total amount to 1 liter to prepare the electrolyte solution of the present invention.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
89
Citations
B LENARCIK, K KURDZIEL… - … EXTRACTION AND ION …, 1986 - Taylor & Francis
Stability constants of the 1,4-dimethylimidazole complexes of Co(II),Ni{II),Cu(II),Zn(II), and Cd(II) have been determined in aqueous solution and their structure has been elucidated. …
Number of citations: 16 www.tandfonline.com
PK Martin, HR Matthews, H Rapoport… - The Journal of …, 1968 - ACS Publications
A specific and unambiguous synthesis of 1, 4-substituted imidazoles is described". a-Amino-/3-methylaminopropionic acid was cyclized in triethyl orthoformate with a catalytic amount of …
Number of citations: 97 pubs.acs.org
M Ulewicz, E Radzyminska-Lenarcik - Separation Science and …, 2014 - Taylor & Francis
The facilitated transport of Zn(II), Cd(II), Co(II), and Ni(II) ions from different aqueous chloride source phases (c Me = 0.001 mol/dm 3 , pH = 6.0) across supported (SLMs) and polymer …
Number of citations: 25 www.tandfonline.com
L Muller, T Sivertsen, W Langseth - Acta veterinaria scandinavica, 1998 - Springer
4-methylimidazolc (4-MeI) has until now been the only identified toxic compound in ammoniated forage considered to be of possible etiological significance in ammoniated forage …
Number of citations: 9 link.springer.com
CG Overberger, TW Smith - Macromolecules, 1975 - ACS Publications
l-Methyl-4-vinylimidazole (l-Me-4-VIm) and l-methyl-5-vinylimidazole (l-Me-5-VIm) have been synthesized and polymerized. The esterolytic activity of these polymers in 28.5% ethanol-…
Number of citations: 48 pubs.acs.org
E Radzyminska-Lenarcik, K Witt - E3S Web of Conferences, 2017 - e3s-conferences.org
The possibility of Cu(II) ion separation from an equimolar Cu-Cd-Zn tertiary mixture by solvent extraction was investigated. The process was based on the use of 1,2,4-trimethylimidazole …
Number of citations: 3 www.e3s-conferences.org
Y Ono, Y Izawa, Z Fu - Journal of the Chemical Society, Chemical …, 1995 - pubs.rsc.org
Vapour-phase alkylation of 4(5)-methylimidazole with MeOH over Y-zeolites selectivity gave 1,5-dimethylimidazole in high yield, while the Alkylation over Beta-zeolite gave 1,4-…
Number of citations: 9 pubs.rsc.org
AL Balch, MW Renner - Inorganic Chemistry, 1986 - ACS Publications
NMR spectra of low-spin (S=*/2) iron (III) tetraarylporphyrin complexes bearing axial phenyl and o-, m-, and p-tolyl groups have been recorded and assigned. Addition of imidazole, 1-…
Number of citations: 41 pubs.acs.org
WW Henderson, RE Shepherd, J Abola - Inorganic Chemistry, 1986 - ACS Publications
N7C13-2H20, was determined from 1775 reflections (Mo Kct) to R= 0.04 (J? w= 0.043); thespace group is Pna2,. The unit cell constants a, b, and c are 7.011 (2), 10.373 (3), and 21.420 …
Number of citations: 36 pubs.acs.org
P Beak, W Messer - Tetrahedron, 1969 - Elsevier
The photointerconversion of 1,4-dimethylimidazole and 1,2-dimethylimidazole and the photorearrangements of 1,4,5-trimethylimidazole to 1,2,5-trimethylimidazole and of 1,3,5-…
Number of citations: 53 www.sciencedirect.com

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